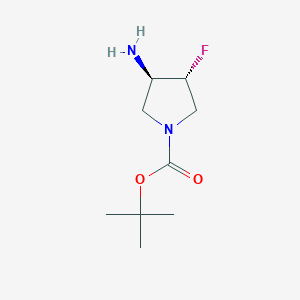

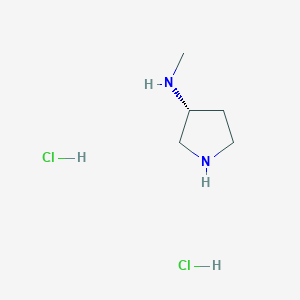

![molecular formula C11H18Cl3N5 B3103501 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride CAS No. 1442098-16-9](/img/structure/B3103501.png)

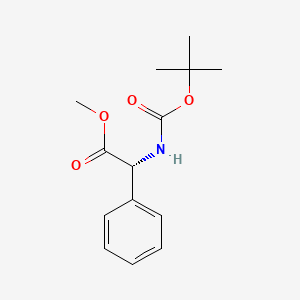

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride

Descripción general

Descripción

This compound is a derivative of pyrazolo[3,4-b]pyridine . It belongs to the class of compounds known as phenylpyrazoles, which consist of a pyrazole bound to a phenyl group .

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method involves a sequential opening/closing cascade reaction and provides the desired products with moderate to good yields . The synthesis is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H15N5.3ClH . Further molecular docking studies can be used to evaluate the binding mode of this compound .Chemical Reactions Analysis

The synthesis of this compound involves reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Physical And Chemical Properties Analysis

The compound has a molecular weight of 326.66 . It is stored under refrigerated conditions . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Kinase Inhibitor Design

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride is part of the broader chemical family that includes pyrazolo[3,4-b]pyridines. These compounds have been extensively studied for their versatile roles in kinase inhibition, particularly due to their ability to interact with kinases through multiple binding modes. Their structure allows for potent and selective inhibition of a wide range of kinase targets, making them valuable in the design of kinase inhibitors. Their ability to form hydrogen bond donor–acceptor pairs, which is common among kinase inhibitors, is a key feature for their interaction with the hinge region of kinases. This makes pyrazolo[3,4-b]pyridines, including compounds like 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride, essential scaffolds in the development of new kinase inhibitors (Wenglowsky, 2013).

Cytochrome P450 Enzyme Inhibition

Another significant area of research application for this compound is in the study of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast array of drugs. By understanding the inhibitory effects of compounds like 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride on specific CYP isoforms, researchers can predict drug-drug interactions and improve drug safety profiles. Such studies contribute to a more comprehensive understanding of the metabolic pathways of drugs and the potential for interactions in co-administered therapies (Khojasteh et al., 2011).

Anticancer Activity

The structural motif of pyrazolo[3,4-b]pyridine is also investigated for its anticancer properties. Its presence in various compounds has been linked to potential anticancer activities through the modulation of specific genes and proteins involved in cancer progression. This includes the inhibition of growth in colorectal cancer cells, showcasing the promise of compounds within this chemical family for therapeutic development against cancer. The study of such compounds helps identify new targets for anticancer drugs and contributes to the development of novel treatment strategies (Moorthy et al., 2023).

Synthesis of N-heterocycles

The compound is also pivotal in the synthesis of various N-heterocycles, serving as a building block in the construction of complex molecules. The versatility and reactivity of pyrazolo[3,4-b]pyridines make them ideal candidates for multi-component reactions (MCRs), enabling the efficient and selective synthesis of diverse heterocyclic compounds. These synthetic approaches are crucial for developing new pharmaceuticals, materials, and catalysts, underscoring the importance of such compounds in organic and medicinal chemistry (Philip et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to target protein kinases such as serine/threonine-protein kinase b-raf .

Mode of Action

Similar compounds have been shown to inhibit important enzymes and serve as ligands for certain receptors .

Biochemical Pathways

Similar compounds have been reported to exhibit antiviral and antibacterial properties, inhibit important enzymes, and serve as ligands for certain receptors .

Result of Action

Similar compounds have been reported to show antiproliferative activity, apoptosis induction, and angiogenesis inhibition .

Propiedades

IUPAC Name |

6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5.3ClH/c12-10-8-1-2-9(14-11(8)16-15-10)7-3-5-13-6-4-7;;;/h1-2,7,13H,3-6H2,(H3,12,14,15,16);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDIGRRZJRVNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=NNC(=C3C=C2)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/structure/B3103428.png)

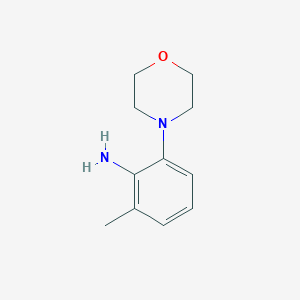

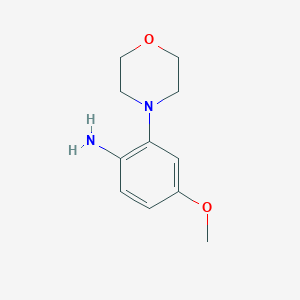

![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)

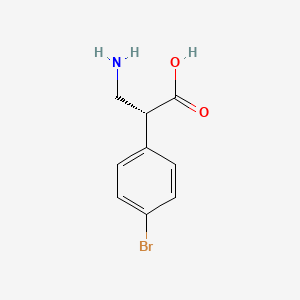

![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)

![1,3-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B3103455.png)

![4-Methoxybenzyl[(R)-glycidyl] ether](/img/structure/B3103488.png)